molecular formula C28H19N3O3S2 B2687424 N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide CAS No. 391896-48-3

N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide

Cat. No. B2687424
CAS RN: 391896-48-3
M. Wt: 509.6
InChI Key: DHZLYBFTMACPTQ-UHFFFAOYSA-N
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Description

“N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide” is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one method, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various techniques . The structure-activity relationships of these derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques. For instance, IR, 1H, 13C NMR, and mass spectral data have been used to analyze the structure .

properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-4-benzoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O3S2/c32-23-15-14-20(16-21(23)27-30-22-8-4-5-9-24(22)36-27)29-28(35)31-26(34)19-12-10-18(11-13-19)25(33)17-6-2-1-3-7-17/h1-16,32H,(H2,29,31,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZLYBFTMACPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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